Aminopterin

Catalog No.
S518625
CAS No.
54-62-6
M.F
C19H20N8O5
M. Wt
440.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aminopterin

CAS Number

54-62-6

Product Name

Aminopterin

IUPAC Name

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid

Molecular Formula

C19H20N8O5

Molecular Weight

440.4 g/mol

InChI

InChI=1S/C19H20N8O5/c20-15-14-16(27-19(21)26-15)23-8-11(24-14)7-22-10-3-1-9(2-4-10)17(30)25-12(18(31)32)5-6-13(28)29/h1-4,8,12,22H,5-7H2,(H,25,30)(H,28,29)(H,31,32)(H4,20,21,23,26,27)/t12-/m0/s1

InChI Key

TVZGACDUOSZQKY-LBPRGKRZSA-N

SMILES

Array

solubility

3.0X103 mg/L
Soluble in aqueous sodium hydroxide solutions
In water, 3.0X103 mg/L at 25 °C /Estimated/

Synonyms

N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid; 4-Aminofolic Acid, 4-Aminopteroyl-L-glutamic Acid, 4-Amino-PGA; NSC 739; USP Methotrexate Related Compound B;

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N

The exact mass of the compound Aminopterin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.0x103 mg/lsoluble in aqueous sodium hydroxide solutionsin water, 3.0x103 mg/l at 25 °c /estimated/. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757427. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Pigments, Biological - Pterins. It belongs to the ontological category of dicarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Teratogens. However, this does not mean our product can be used or applied in the same or a similar way.

Aminopterin (CAS: 54-62-6) is a highly potent, synthetic 4-amino analog of folic acid that functions as a competitive, tight-binding inhibitor of dihydrofolate reductase (DHFR). In procurement and industrial contexts, it is primarily sourced as a critical selection agent for mammalian cell culture—most notably as the active inhibitor in HAT (hypoxanthine-aminopterin-thymidine) medium for hybridoma generation. It is typically supplied as a light yellow to yellow-brown crystalline powder that is soluble in basic aqueous solutions, such as 0.1 N NaOH at up to 50 mg/mL . Due to its extreme cytotoxicity and ability to completely block de novo nucleotide synthesis, it is preferred over natural folates and less potent analogs in applications requiring absolute metabolic pathway restriction .

Substituting Aminopterin with its closest structural analog, Methotrexate (MTX), can compromise assay reproducibility and selection stringency in specialized workflows. Although both compounds inhibit DHFR, Aminopterin lacks the N10-methyl group present in MTX, a structural difference that fundamentally alters its intracellular transport and metabolism [1]. Aminopterin undergoes significantly faster and more extensive intracellular polyglutamation than MTX, leading to superior intracellular retention and more sustained DHFR blockade[1]. In hybridoma selection protocols, generic substitution with other antifolates risks incomplete suppression of the de novo DNA synthesis pathway, potentially allowing unfused myeloma cells to survive and outcompete the desired antibody-producing clones. Therefore, Aminopterin remains the strictly required, non-interchangeable standard for HAT medium formulations[2].

Target Enzyme Affinity (DHFR Inhibition)

Aminopterin demonstrates a tighter binding affinity for human dihydrofolate reductase (DHFR) compared to its primary analog, Methotrexate. In comparative enzymatic assays, Aminopterin exhibited a Ki of 3.7 pM, whereas Methotrexate showed a slightly weaker affinity with a Ki of 4.8 pM [1]. This ultra-tight binding ensures near-complete inhibition of the enzyme at picomolar concentrations.

Evidence DimensionDHFR Inhibition Constant (Ki)
Target Compound Data3.7 pM
Comparator Or BaselineMethotrexate (4.8 pM)
Quantified Difference1.3-fold tighter binding affinity
ConditionsIn vitro enzymatic assay against human DHFR

For biochemical assays requiring maximal suppression of folate metabolism, Aminopterin provides superior target engagement at lower molar concentrations.

Intracellular Polyglutamation and Retention

The efficacy of an antifolate in prolonged cell culture selection depends on its conversion to polyglutamate derivatives, which are retained inside the cell. At equal 1 µM extracellular concentrations in Ehrlich ascites tumor cells, the net accumulation of Aminopterin polyglutamates exceeded that of Methotrexate polyglutamates by a factor of 9[1]. Even when adjusted for transport differences, Aminopterin remains a 2.8-fold better substrate for folylpolyglutamate synthetase [1].

Evidence DimensionIntracellular polyglutamate accumulation
Target Compound Data9-fold higher net accumulation
Comparator Or BaselineMethotrexate (1x baseline accumulation)
Quantified Difference900% greater accumulation of active polyglutamates
ConditionsEhrlich ascites tumor cells in vitro, 1 µM extracellular drug concentration

Higher polyglutamation ensures prolonged intracellular retention and sustained DHFR inhibition, which is critical for maintaining continuous selection pressure in cell culture.

Hybridoma Selection Efficacy (De Novo Pathway Blockade)

In monoclonal antibody production, the selection medium must absolutely prevent the survival of unfused myeloma cells. Aminopterin is the validated standard in HAT medium because it completely inhibits the de novo nucleotide synthesis pathway at standard working concentrations (typically 0.4 µM), forcing cells to rely entirely on the HGPRT salvage pathway [1]. This results in 100% mortality of HGPRT-negative unfused myeloma cells, ensuring that only successfully fused hybridomas survive [1].

Evidence DimensionUnfused myeloma cell mortality
Target Compound Data100% mortality (complete de novo blockade)
Comparator Or BaselineNon-selective media (0% mortality)
Quantified DifferenceAbsolute selection stringency
ConditionsMammalian cell culture, standard HAT medium formulation

Aminopterin is the strictly required, non-substitutable component in HAT medium to ensure reproducible, high-purity isolation of monoclonal antibody-producing hybridomas.

Monoclonal Antibody Production (Hybridoma Selection)

Aminopterin is the critical selective agent in HAT (hypoxanthine-aminopterin-thymidine) medium. By completely blocking the de novo nucleotide synthesis pathway, it ensures that only fused hybridomas—which inherit the HGPRT salvage pathway from B cells—survive the selection phase, making it indispensable for commercial and laboratory-scale monoclonal antibody generation [1].

DHFR Inhibition Assays and Structural Biology

Due to its ultra-tight binding affinity (Ki = 3.7 pM), Aminopterin serves as a highly potent reference standard for evaluating novel antifolates. It is utilized in structural biology and enzyme kinetic assays to study DHFR conformations and the biochemical mechanics of folate pathway inhibition [2].

Antifolate Resistance and Transport Mechanism Research

Because Aminopterin undergoes significantly higher rates of intracellular polyglutamation compared to Methotrexate, it is a preferred compound for in vitro models studying folylpolyglutamate synthetase activity, reduced folate carrier (RFC) transport kinetics, and cellular mechanisms of antifolate resistance [3].

Physical Description

Clusters of yellow needles. Used as a rodenticide, medicine and rodenticide. Not registered as a rodenticide in the U.S. (EPA, 1998)
Orange-yellow solid; [HSDB]

Color/Form

Orange-yellow powder

XLogP3

-2

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

6

Exact Mass

440.15566577 Da

Monoisotopic Mass

440.15566577 Da

Heavy Atom Count

32

LogP

-1.8
log Kow = -1.8 /Estimated/

Decomposition

When heated to decomposition, it emits ... fumes of NO(x).

Appearance

Solid powder

Melting Point

225 °C (437 °F)

UNII

JYB41CTM2Q

Related CAS

31823-54-8 (hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Prior to its withdrawal, aminopterin was initially used in the treatment of childhood leukemia; specifically to induce remissions. Later, aminopterin was used off-label in the United States to treat psoriasis, yielding dramatic lesion clearing. Aminopterin was later supplanted by methotrexate for treating cancer because of its better therapeutic index. Aminopterin (as well as methotrexate) has also been explored for use as an abortifacient. However, their association with severe congenital malformations and teratogenic effects have become known as fetal aminopterin syndrome.

Therapeutic Uses

Formerly used, sometimes as the sodium salt, for the treatment of leukemia in children. /Sodium aminopterin/

Pharmacology

Aminopterin is a synthetic derivative of pterins with antineoplastic and immunosuppressive properties. As a folate analogue, aminopterin competes for the folate binding site of the enzyme dihydrofolate reductase, thereby blocking tetrahydrofolate synthesis, and resulting in depletion of nucleotide precursors and inhibition of DNA, RNA and protein synthesis. (NCI04)

MeSH Pharmacological Classification

Folic Acid Antagonists

Mechanism of Action

Aminopterin is an amino derivative of folic acid which binds competitively to the dihydrofolate reductase enzyme to block tetrahydrofolate synthesis. Tetrahydrofolate is essential in the production of purines and pyrimadines, thus it's deficiency results in a reduction of DNA, RNA and protein synthesis.
Antagonizes the utilization of folic acid by the body, an antimetabolite.
Aminopterin /was a/ commonly used drug that inhibited digestive-absorptive mechanisms /by/ inhibiting folate transport and cell proliferation. /From table/

Vapor Pressure

2.3X10-19 mg Hg at 25 °C /Estimated/

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

54-62-6

Associated Chemicals

L-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)amino)benzoyl)-, sodium salt; 31823-54-8

Wikipedia

Aminopterin

Drug Warnings

Known effects of aminopterin in man that are well documented and conclusive (embryonic development in the first trimester of pregnancy): multiple anomalies, craniofacial anomalies, abortion, intrauterine growth retardation. /From table/

Use Classification

Pharmaceuticals

Methods of Manufacturing

Prepared from 2,4,5,6-tetraminopyrimidine sulfate, 2,3-dibromopropionaldehyde and p-aminobenzoylglutamic acid: Seegar et al, J Am Chem Soc 69, 2567 (1947); from 6-bromomethyl)-2,4-diaminopteridine hydrogen bromide: Piper, Montgomery, J Heterocycl Chem 11, 279 (1974).

General Manufacturing Information

L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]amino]benzoyl]-: ACTIVE
... US Patent 2,575,368 to American Cyanamid

Dates

Last modified: 09-16-2023
Aftimos S: Fetal methotrexate/aminopterin syndrome in an adult: a likely case with ectodermal abnormalities. Clin Dysmorphol. 2009 Jan;18(1):53-5. doi: 10.1097/MCD.0b013e32831552c4. [PMID:19011571]
Wheeler M, O'Meara P, Stanford M: Fetal methotrexate and misoprostol exposure: the past revisited. Teratology. 2002 Aug;66(2):73-6. [PMID:12210010]
NICHOL CA, WELCH AD: On the mechanism of action of aminopterin. Proc Soc Exp Biol Med. 1950 Jun;74(2):403-11. [PMID:15440837]
Menter A, Thrash B, Cherian C, Matherly LH, Wang L, Gangjee A, Morgan JR, Maeda DY, Schuler AD, Kahn SJ, Zebala JA: Intestinal transport of aminopterin enantiomers in dogs and humans with psoriasis is stereoselective: evidence for a mechanism involving the proton-coupled folate transporter. J Pharmacol Exp Ther. 2012 Sep;342(3):696-708. doi: 10.1124/jpet.112.195479. Epub 2012 May 31. [PMID:22653877]
Cole PD, Drachtman RA, Smith AK, Cate S, Larson RA, Hawkins DS, Holcenberg J, Kelly K, Kamen BA: Phase II trial of oral aminopterin for adults and children with refractory acute leukemia. Clin Cancer Res. 2005 Nov 15;11(22):8089-96. [PMID:16299240]

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